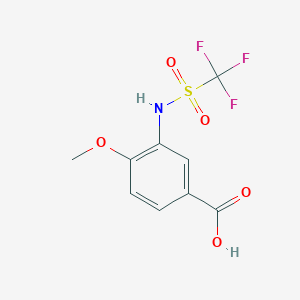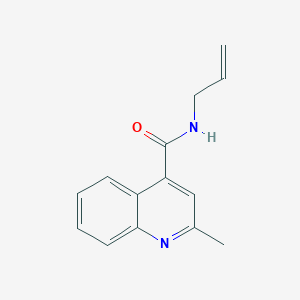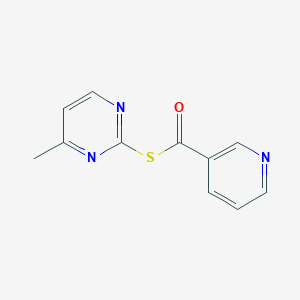![molecular formula C13H15N3O2 B7463735 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one, also known as PCPP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been shown to have various biochemical and physiological effects. In
作用机制
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to modulate the activity of ion channels, specifically the N-methyl-D-aspartate (NMDA) receptor. This receptor is important for neuronal signaling and has been implicated in various neurological disorders, including Alzheimer's disease and schizophrenia. 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important for the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects, including the modulation of ion channel activity and the inhibition of enzyme activity. In addition, 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to induce apoptosis in cancer cells, which could have potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its ability to modulate ion channel activity, which could be useful for studying neuronal signaling. Another advantage is its ability to inhibit enzyme activity, which could be useful for drug discovery. However, one limitation of using 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one is its potential toxicity, which could limit its use in certain experiments.
未来方向
There are several future directions for the study of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one. One direction is the further exploration of its potential therapeutic applications, particularly in cancer research. Another direction is the development of new derivatives of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one with improved properties, such as reduced toxicity. Finally, the study of 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one's mechanism of action could lead to the development of new drugs for neurological disorders.
合成方法
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one can be synthesized through a multi-step process starting with commercially available starting materials. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form 3-pyridinecarbonyl chloride. This intermediate is then reacted with piperazine to form 4-(pyridine-3-carbonyl)piperazine. The final step involves the reaction of 4-(pyridine-3-carbonyl)piperazine with acetylacetone to form 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one.
科学研究应用
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been used in various scientific research applications, including neuroscience, drug discovery, and cancer research. In neuroscience, 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to modulate the activity of ion channels, which are important for neuronal signaling. 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has also been studied for its potential use as a drug discovery tool, as it has been shown to inhibit the activity of various enzymes. In cancer research, 1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
1-[4-(pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-12(17)15-6-8-16(9-7-15)13(18)11-4-3-5-14-10-11/h2-5,10H,1,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFSGIIFPDWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)

![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)


![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)

![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)


